Aqueous Solubility Comparison: 2,6- vs. 2,3-Substitution Pattern Determines >9.9-Fold Difference in Water Solubility
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (2,6-isomer) exhibits a calculated aqueous solubility of 0.99 g/L at 25°C [1]. In contrast, the 2,3-positional isomer, 2-chloro-3-(trifluoromethyl)isonicotinonitrile, demonstrates substantially lower aqueous solubility of <0.1 g/L under identical temperature conditions . This represents a >9.9-fold difference in water solubility between positional isomers sharing identical molecular weight and formula. The 2,6-isomer's cyano group at position 4 and trifluoromethyl group at position 6 create a distinct dipole moment and hydrogen-bonding profile that favors aqueous solvation relative to the more sterically congested 2,3-arrangement.
| Evidence Dimension | Aqueous solubility (25°C) |
|---|---|
| Target Compound Data | 0.99 g/L (calculated) |
| Comparator Or Baseline | 2-Chloro-3-(trifluoromethyl)isonicotinonitrile (2,3-isomer): <0.1 g/L |
| Quantified Difference | >9.9-fold higher solubility for target compound |
| Conditions | 25°C aqueous system; calculated solubility values from vendor-reported physicochemical data |
Why This Matters
Higher aqueous solubility facilitates reaction workup in aqueous-organic biphasic systems, enables greener solvent selection in scale-up syntheses, and improves compatibility with enzymatic or aqueous-phase coupling reactions, directly impacting synthetic route efficiency and cost.
- [1] ChemBL Inc. 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile — Solubility: 0.99 g/L at 25°C (Calculated). Product Specifications. View Source
